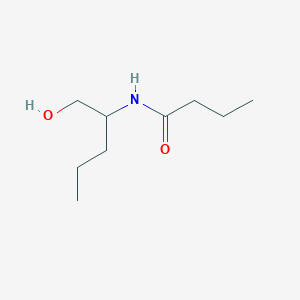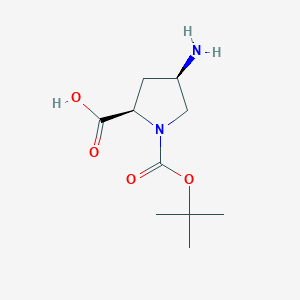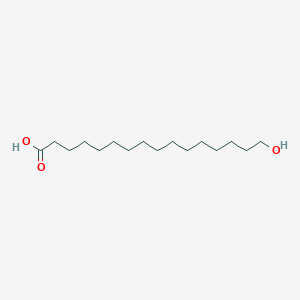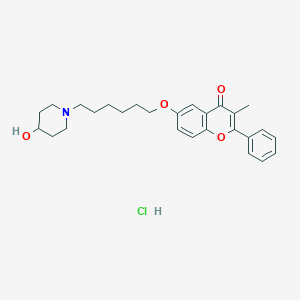
6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride, also known as Fasudil, is a potent Rho kinase inhibitor that has been extensively studied in the field of scientific research. Fasudil has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various research applications.
作用機序
6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride exerts its effects by inhibiting the activity of Rho kinase, a downstream effector of the small GTPase RhoA. Rho kinase plays a crucial role in various cellular processes, including cytoskeletal organization, cell migration, and gene expression. Inhibition of Rho kinase by 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride results in the relaxation of smooth muscle cells, leading to vasodilation and improved blood flow. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride also inhibits the activation of microglia and astrocytes, leading to reduced inflammation and neuroprotection.
Biochemical and Physiological Effects:
6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has been found to have a wide range of biochemical and physiological effects, including vasodilation, neuroprotection, anti-inflammatory effects, and anti-cancer effects. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has been shown to improve blood flow and reduce blood pressure by relaxing smooth muscle cells in blood vessels. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride also inhibits the activation of microglia and astrocytes, leading to reduced inflammation and neuroprotection. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has been found to inhibit the proliferation and migration of cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has several advantages for lab experiments, including its potent Rho kinase inhibitory activity, its wide range of biochemical and physiological effects, and its availability as a commercial product. However, 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride also has some limitations, including its relatively high cost and potential off-target effects.
将来の方向性
There are several future directions for research on 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride, including its potential therapeutic effects in various diseases, its mechanism of action in different cell types, and its optimization as a therapeutic agent. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has shown promise as a potential treatment for neurological disorders, cardiovascular diseases, and cancer, and further research is needed to explore its full therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride's effects in different cell types and to optimize its pharmacological properties for clinical use.
合成法
6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride is synthesized by the reaction of 3-methylflavone with 6-bromohexanol in the presence of a base, followed by the substitution of the bromine atom with a piperidine derivative. The resulting compound is then hydrolyzed to obtain the final product, 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride hydrochloride.
科学的研究の応用
6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has been extensively studied in scientific research for its potential therapeutic effects in various diseases, including cardiovascular diseases, neurological disorders, and cancer. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has been found to have neuroprotective effects by inhibiting the activation of Rho kinase, which is involved in the development of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. 6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells.
特性
CAS番号 |
139652-86-1 |
|---|---|
製品名 |
6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride |
分子式 |
C27H34ClNO4 |
分子量 |
472 g/mol |
IUPAC名 |
6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C27H33NO4.ClH/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28;/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3;1H |
InChIキー |
GWSBQIZSTCDSLE-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |
正規SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |
その他のCAS番号 |
139652-86-1 |
同義語 |
6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride NPC 16377 NPC-16377 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






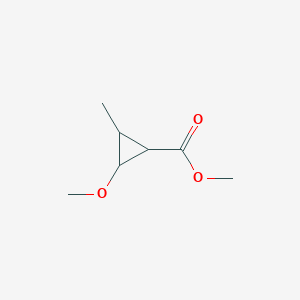



![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
